molecular formula C17H15F3N2O4 B2393215 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea CAS No. 1351589-29-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea

Cat. No. B2393215
CAS RN: 1351589-29-1
M. Wt: 368.312
InChI Key: DMHAKHSMEXYAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a useful research compound. Its molecular formula is C17H15F3N2O4 and its molecular weight is 368.312. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of urea derivatives is a significant area of research due to their wide range of biological activities and applications in medicinal chemistry. A methodology involving the Lossen rearrangement has been demonstrated for the synthesis of ureas, showing good yields without racemization under mild conditions. This process is environmentally friendly and cost-effective, highlighting the potential for synthesizing complex urea derivatives such as the one for various scientific applications (Kishore Thalluri et al., 2014).

Biochemical Evaluation

Urea derivatives have been evaluated for their biochemical activities, including as inhibitors of acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine. This evaluation suggests potential applications in treating diseases characterized by acetylcholine deficiency, such as Alzheimer's disease (J. Vidaluc et al., 1995).

Antioxidant Activity

Research into the antioxidant activity of certain urea derivatives provides insights into their potential for therapeutic use in conditions associated with oxidative stress. The detailed synthetic pathways and evaluation of antioxidant properties underscore the importance of chemical synthesis in discovering new therapeutic agents (S. George et al., 2010).

Inhibition of Enzymatic Activities

The design and synthesis of benzofuran hydroxamic acids as 5-lipoxygenase inhibitors illustrate the role of urea derivatives in developing new therapeutic agents for diseases involving the lipoxygenase pathway, such as asthma and arthritis (K. Ohemeng et al., 1994).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O4/c18-17(19,20)11-3-1-10(2-4-11)13(23)8-21-16(24)22-12-5-6-14-15(7-12)26-9-25-14/h1-7,13,23H,8-9H2,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHAKHSMEXYAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea

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